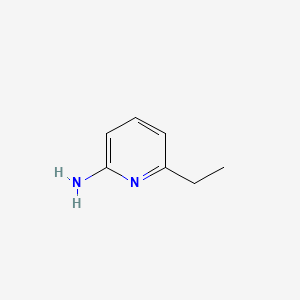

6-Ethylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKAUUVMXZIJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176108 | |

| Record name | 6-Ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21717-29-3 | |

| Record name | 6-Ethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21717-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021717293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Ethyl-2-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL96KZD6XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic data for 6-Ethylpyridin-2-amine (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Ethylpyridin-2-amine (NMR, IR, MS)

Introduction and Compound Overview

This compound (CAS: 21717-29-3), a substituted aminopyridine, is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring with both an amino and an ethyl substituent, gives rise to a unique electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or development setting. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, offering a robust reference for researchers in the absence of published experimental spectra.

Chemical Structure:

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₇H₁₀N₂[3]

-

Molecular Weight: 122.17 g/mol [3]

-

Structure: An ethyl group at position 6 and an amino group at position 2 of a pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the arrangement of protons and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

A standard approach for acquiring NMR spectra for a sample like this compound would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra would then be recorded on a 400 MHz or higher field spectrometer.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino group protons, and the ethyl group protons. The electron-donating amino group will shield the ring protons, shifting them upfield compared to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~6.3 - 6.5 | Doublet (d) | 1H | Pyridine Ring |

| H-4 | ~7.2 - 7.4 | Triplet (t) or dd | 1H | Pyridine Ring |

| H-5 | ~6.5 - 6.7 | Doublet (d) | 1H | Pyridine Ring |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amino Group |

| -CH₂- | ~2.6 - 2.8 | Quartet (q) | 2H | Ethyl Group |

| -CH₃ | ~1.2 - 1.4 | Triplet (t) | 3H | Ethyl Group |

Causality and Interpretation:

-

Aromatic Region: The signals for H-3, H-4, and H-5 on the pyridine ring are expected between 6.3 and 7.4 ppm. H-4 will likely be the most downfield of the three due to its position relative to the nitrogen atom, appearing as a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will appear as doublets. For the analogous 2-amino-6-methylpyridine, these aromatic protons appear at 6.13, 7.14, and 6.32 ppm.[4]

-

Amino Protons: The amino (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration.

-

Ethyl Group: The ethyl group will present a classic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct carbon signals. The carbons attached to nitrogen atoms (C2 and C6) will be the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C2 | ~158 - 160 | Pyridine Ring (C-NH₂) |

| C3 | ~108 - 112 | Pyridine Ring |

| C4 | ~138 - 140 | Pyridine Ring |

| C5 | ~110 - 114 | Pyridine Ring |

| C6 | ~159 - 162 | Pyridine Ring (C-Ethyl) |

| -CH₂- | ~28 - 32 | Ethyl Group |

| -CH₃ | ~13 - 16 | Ethyl Group |

Causality and Interpretation:

-

Aromatic Carbons: C2 and C6, being directly attached to heteroatoms, are significantly deshielded and appear far downfield. C4 is also deshielded by the ring nitrogen. C3 and C5 are shielded by the electron-donating amino group.

-

Aliphatic Carbons: The ethyl group carbons will appear in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

For a liquid sample like this compound, the IR spectrum is most conveniently obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amino group, C-H bonds of the ethyl group and aromatic ring, and the C=C/C=N bonds of the pyridine ring.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | Medium |

| 2980 - 2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂, -CH₃) | Medium-Strong |

| 1640 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Strong |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring | Strong, Multiple Bands |

| 1350 - 1250 | C-N Aromatic Stretch | Aryl-Amine | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Causality and Interpretation:

-

N-H Vibrations: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[5] A strong N-H bending vibration should also be present around 1600 cm⁻¹.[5]

-

C-H Vibrations: The spectrum will show both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the ethyl group (below 3000 cm⁻¹).[6]

-

Pyridine Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear as a series of sharp, strong bands in the 1600-1450 cm⁻¹ "fingerprint" region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: MS Analysis

Electron Ionization (EI) mass spectrometry is a common technique for volatile, thermally stable compounds like this compound. The sample would be introduced into the high-vacuum source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation. The resulting ions are then separated by their m/z ratio and detected.

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted Mass Spectrum

The EI mass spectrum will provide the molecular weight and key fragmentation patterns.

Table 4: Predicted Major Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Ion | Fragmentation Pathway |

| 122 | [C₇H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 107 | [M - CH₃]⁺ | Loss of a methyl radical (Benzylic cleavage) |

| 94 | [M - C₂H₄]⁺˙ | McLafferty rearrangement (loss of ethene) |

| 93 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring |

Causality and Interpretation:

-

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 122, corresponding to the molecular weight of the compound.

-

Benzylic Cleavage: The most characteristic fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring. For this compound, this involves the loss of a methyl radical (•CH₃) from the ethyl group, leading to a very stable ion at m/z = 107. This is often the base peak in the spectrum. The mass spectrum of the related compound 2-ethyl-6-methylpyridine shows a strong peak from the loss of a methyl group.[7]

-

McLafferty Rearrangement: If a gamma-hydrogen is present, a McLafferty rearrangement can occur. This would involve the transfer of a hydrogen from the ethyl group to the pyridine nitrogen, followed by the elimination of a neutral ethene molecule, resulting in a fragment at m/z = 94.

-

Loss of Ethyl Radical: Direct cleavage of the ethyl group would result in a fragment at m/z = 93.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related aminopyridines are classified as toxic if swallowed or in contact with skin and can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of this compound. The predicted data, summarized in the tables above, offers a valuable reference for researchers to aid in the identification and characterization of this compound. The ¹H NMR is expected to show characteristic aromatic and ethyl group signals, the IR spectrum will be dominated by N-H and C=N/C=C absorptions, and the mass spectrum will likely show a prominent molecular ion at m/z 122 and a base peak at m/z 107. These predictions provide a solid foundation for the structural analysis of this compound in a laboratory setting.

References

- 1. 2-AMINO-6-ETHYLPYRIDINE | 21717-29-3 [chemicalbook.com]

- 2. 2-Amino-6-ethylpyridine | 21717-29-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Pyridine, 2-ethyl-6-methyl- [webbook.nist.gov]

Tautomerism of 6-Ethylpyridin-2-amine and its imine form

An In-depth Technical Guide to the Tautomerism of 6-Ethylpyridin-2-amine and its Imine Form

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a pivotal concept in medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive examination of the amino-imino tautomerism of this compound, a key heterocyclic scaffold. While it is firmly established that the aromatic amino tautomer is the predominant and more stable form, the transient, non-aromatic imine tautomer can play a significant role in reaction mechanisms and biological interactions. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers, scientists, and drug development professionals a robust framework for characterizing and understanding this crucial chemical equilibrium. We will delve into the energetic landscape of the tautomeric system, explore factors that influence the equilibrium, and provide detailed methodologies for its investigation, thereby enabling a more rational approach to the design of therapeutics based on the 2-aminopyridine core.

Introduction: The Significance of Tautomerism in Drug Discovery

The precise three-dimensional structure and electronic properties of a molecule are paramount to its function as a therapeutic agent. Tautomerism introduces a layer of complexity and opportunity, as a molecule can exist as a mixture of isomers in equilibrium.[1] These different tautomeric forms can exhibit distinct hydrogen bonding patterns, lipophilicity, and shapes, leading to varied affinities for biological targets and different absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

The 2-aminopyridine moiety is a privileged scaffold found in numerous biologically active compounds.[2][3][4] Its ability to engage in amino-imino tautomerism is a critical, yet often implicit, aspect of its chemical behavior. Understanding and controlling this equilibrium is essential for optimizing drug-receptor interactions and ensuring the stability and efficacy of a drug product. This guide focuses specifically on this compound, providing a detailed analysis of its tautomeric landscape.

The Amino-Imino Tautomeric Equilibrium of this compound

The tautomerism of 2-aminopyridine derivatives is defined by the equilibrium between the aromatic amino form and the non-aromatic imino form, which involves the formal transfer of a proton from the exocyclic amino group to the endocyclic ring nitrogen.[5]

Caption: Tautomeric equilibrium of this compound.

Thermodynamic Stability

For neutral 2-aminopyridine derivatives, the amino tautomer is overwhelmingly favored under standard conditions.[5][6][7] The principal driving force for this preference is the preservation of the aromaticity of the pyridine ring, which confers significant thermodynamic stability.[8] The imino form, by contrast, possesses a non-aromatic, diene-like structure within the ring, making it energetically less favorable.

While specific experimental data for this compound is not extensively published, high-level computational studies on structurally similar analogs, such as 2-amino-4-methylpyridine, provide excellent quantitative estimates.[2][3][4] Given the comparable electronic influence of a methyl versus an ethyl group at a remote position on the pyridine ring, these data serve as a reliable proxy.

Quantitative Energetic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for quantifying the energetic differences between tautomers. Studies on 2-amino-4-methylpyridine have calculated the relative energies of the tautomers and the activation energy for their interconversion in the gas phase.

| Parameter | Value (kcal/mol) | Significance |

| Relative Energy (ΔE) | 13.60[2][3][4] | The amino tautomer is significantly more stable than the imine tautomer. |

| Activation Energy (Ea) | 44.81[2][3][4] | A substantial energy barrier prevents facile interconversion at room temperature. |

Data from DFT (B3LYP/6-311++G(d,p)) calculations on the analogous 2-amino-4-methylpyridine.[2][3]

This large energy difference confirms that the equilibrium lies heavily on the side of the amino tautomer, with the imino form existing as a minor, often undetectable, species in the ground state.

Factors Influencing the Tautomeric Equilibrium

Although the amino form is dominant, the position of the equilibrium is not static and can be influenced by environmental factors.

-

Solvent Effects : The polarity and hydrogen-bonding capability of the solvent can alter the relative stability of tautomers.[9][10] Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding, potentially shifting the equilibrium.[5] While the amino form of this compound is expected to prevail in most common solvents, highly polar or specific enzyme active site environments could marginally increase the population of the imine tautomer.[10]

-

pH and Protonation : The protonation state of the molecule has a profound effect. Protonation of the endocyclic nitrogen of the amino tautomer is the typical outcome in acidic media. However, protonation of the exocyclic imine nitrogen in the minor tautomer can lead to a resonance-stabilized cation, which could be a relevant intermediate in certain acid-catalyzed reactions.

-

Photoexcitation : It has been demonstrated that UV irradiation can induce a reversible transformation from the amino to the imino tautomer for 2-aminopyridine and its derivatives in low-temperature matrices.[7][11] This photoinduced tautomerism proceeds from the electronic excited state and, while not relevant under typical physiological conditions, it is a key consideration in photochemical studies and for understanding the molecule's fundamental properties.[11]

Methodologies for Tautomer Characterization

A multi-faceted approach combining computational modeling and experimental spectroscopy is required for a thorough characterization of the tautomeric system.

Computational Chemistry Protocol

Computational analysis provides the energetic foundation for understanding the tautomeric equilibrium.

Caption: Workflow for computational analysis of tautomerism.

Step-by-Step Protocol: DFT Analysis

-

Structure Preparation : Build the 3D structures of both the amino (this compound) and imine (6-ethyl-1,2-dihydropyridin-2-imine) tautomers.

-

Geometry Optimization : Perform a full geometry optimization on both structures using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p).[2][3]

-

Frequency Calculation : Conduct a vibrational frequency calculation on the optimized geometries to confirm they are true energy minima (i.e., no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE) for more accurate energy corrections.

-

Transition State (TS) Search : Locate the transition state for the proton transfer reaction. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/3) or eigenvector following can be used.

-

TS Verification : Perform a frequency calculation on the TS geometry. A valid TS will have exactly one imaginary frequency corresponding to the reaction coordinate (the proton transfer).

-

Intrinsic Reaction Coordinate (IRC) Calculation : To confirm the TS connects the amino and imine tautomers, perform an IRC calculation starting from the TS geometry.

-

Energy Calculation : Calculate the relative electronic energies (ΔE), Gibbs free energies (ΔG), and the activation energy (Ea).

-

Solvation Modeling : Repeat key calculations using a continuum solvation model (e.g., PCM) to simulate the effects of different solvents on the tautomeric equilibrium.[12]

Spectroscopic Analysis Protocols

Experimental spectroscopy provides the definitive evidence for the structure present in a given state.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure determination in solution. The chemical environments of the protons and carbons are sufficiently different between the two tautomers to allow for clear differentiation.[8][13]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation : Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Also, acquire 2D spectra like COSY and HSQC to aid in complete assignment.

-

Spectral Analysis : The spectrum will be dominated by signals corresponding to the amino tautomer. The absence of signals for the imine form confirms the equilibrium lies heavily toward the amino form.

| Nucleus | Amino Tautomer (Expected δ, ppm) | Imino Tautomer (Predicted δ, ppm) |

| ¹H | Aromatic protons (6.2-7.5), -NH₂ (broad, ~4.5-5.5), -CH₂- (quartet, ~2.6), -CH₃ (triplet, ~1.2) | Olefinic protons (~5.5-7.0), -NH- (sharp, ~8-9), =NH (broad, ~6-7), Aliphatic protons |

| ¹³C | Aromatic carbons (105-160), C-NH₂ (~158), -CH₂- (~25), -CH₃ (~14) | Olefinic carbons (~100-140), C=NH (~165), Aliphatic carbons |

Expected shifts are based on data for 2-amino-6-methylpyridine and general principles.[14]

4.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and is particularly useful for studying shifts in tautomeric equilibria as a function of solvent.[15][16] The aromatic amino tautomer will have a distinct π → π* transition compared to the non-aromatic imine.

Protocol for Solvent-Dependent UV-Vis Analysis:

-

Stock Solution : Prepare a concentrated stock solution of this compound in a non-polar solvent like cyclohexane.

-

Serial Dilution : Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents with varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, methanol, water).

-

Spectrum Acquisition : Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm using a 1 cm path length quartz cuvette.

-

Data Analysis : Compare the λmax values and absorption profiles. A significant shift in λmax or the appearance of new bands in different solvents would indicate a shift in the tautomeric equilibrium.[15][17] For 2-aminopyridines, the amino form typically absorbs around 280-300 nm, while the imine form is expected to have a different absorption profile.

4.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For 2-aminopyridine derivatives, the solid-state structure is almost invariably the amino tautomer.[18][19][20]

Protocol for Crystal Growth and Analysis:

-

Crystal Growth : Grow single crystals suitable for diffraction, typically by slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane mixtures).

-

Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement : Solve the crystal structure using direct methods and refine the model against the collected data.

-

Structural Confirmation : The resulting structure will provide precise bond lengths and angles, confirming the location of the protons and thus the dominant tautomeric form in the solid state. For instance, a C2-N bond length characteristic of a single bond (~1.36 Å) versus a double bond (~1.28 Å) would differentiate the amino and imine forms, respectively.

Implications in Drug Development

The overwhelming preference of this compound for its amino tautomer has critical implications for drug design:

-

Receptor Interactions : The hydrogen bond donor/acceptor pattern is fixed. The exocyclic -NH₂ group acts as a hydrogen bond donor, while the endocyclic nitrogen is a hydrogen bond acceptor. This defined pattern is crucial for predictable and stable binding to a target protein.

-

Physicochemical Properties : Properties like pKa, logP, and solubility are governed by the stable amino structure. The pKa is determined by the basicity of the endocyclic nitrogen.

-

Chemical Stability : The high activation energy for tautomerization ensures that the compound is structurally stable under physiological and storage conditions, preventing conversion to the less stable and potentially more reactive imine tautomer.

Conclusion

The tautomeric landscape of this compound is dominated by the thermodynamically stable aromatic amino form. This preference is driven by the energetic penalty of disrupting the pyridine ring's aromaticity. While the imine tautomer is a minor component at equilibrium, its potential role in reaction mechanisms or specific microenvironments cannot be entirely discounted. A rigorous characterization, employing a synergistic combination of computational modeling and experimental spectroscopy (NMR, UV-Vis, and X-ray crystallography), is essential for a complete understanding. For professionals in drug development, this knowledge is fundamental, ensuring that molecular design, synthesis, and formulation are based on the correct, stable, and biologically relevant molecular entity.

References

- 1. benchchem.com [benchchem.com]

- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chimia.ch [chimia.ch]

- 10. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]

- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 16. dial.uclouvain.be [dial.uclouvain.be]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Amino-6-ethylpyridine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine framework is a cornerstone in modern medicinal chemistry and materials science. As a privileged scaffold, it is present in numerous biologically active compounds and functional materials.[1][2] The introduction of an amino group onto the pyridine ring significantly alters its electronic properties, providing a key site for hydrogen bonding and further chemical modification. Among the various substituted aminopyridines, 2-amino-6-alkylpyridines represent a particularly valuable class of intermediates. This guide focuses on a specific member of this family, 2-amino-6-ethylpyridine, providing a comprehensive overview of its discovery, synthesis, properties, and applications.

I. Discovery and Historical Context: The Chichibabin Reaction

The story of 2-amino-6-ethylpyridine is intrinsically linked to the discovery of a named reaction that revolutionized pyridine chemistry: the Chichibabin reaction. In 1914, Russian chemist Aleksei Chichibabin reported that pyridine and its derivatives could be directly aminated by reaction with sodium amide (NaNH₂).[3][4][5] This discovery was a landmark achievement, as it provided a direct method for the introduction of an amino group onto the electron-deficient pyridine ring, a transformation that was previously difficult to achieve.

The Chichibabin reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAE), where the powerful nucleophile, the amide anion (⁻NH₂), attacks the electron-deficient C2 or C6 position of the pyridine ring. This is followed by the elimination of a hydride ion (H⁻), which then reacts with an available proton source to liberate hydrogen gas, driving the reaction to completion.[6][7]

While Chichibabin's initial work focused on pyridine itself, the reaction was soon extended to alkyl-substituted pyridines, including α-picoline (2-methylpyridine), a close analog of 2-ethylpyridine. The synthesis of 2-amino-6-alkylpyridines, including the ethyl derivative, became feasible through this pioneering work.[8] The reaction is typically carried out at elevated temperatures in an inert solvent such as toluene or xylene.[9]

II. Synthetic Methodologies

The synthesis of 2-amino-6-ethylpyridine has evolved from the classical Chichibabin reaction to more modern, catalytic approaches. This section details the primary synthetic routes, providing both historical context and practical insights.

A. The Classical Chichibabin Reaction

The direct amination of 2-ethylpyridine using sodium amide remains a fundamental, albeit harsh, method for the synthesis of 2-amino-6-ethylpyridine.

Reaction Mechanism:

The mechanism involves the nucleophilic attack of the amide ion at the C6 position of the 2-ethylpyridine ring, forming a σ-complex (a Meisenheimer-like intermediate). Aromatization is then achieved through the elimination of a hydride ion, which subsequently deprotonates the newly introduced amino group or another proton source to form hydrogen gas.[8][10]

Caption: A simplified workflow of the Chichibabin reaction.

Experimental Protocol (Adapted from the synthesis of 2-amino-6-methylpyridine): [6]

Caution: This reaction involves the use of sodium amide, which is highly reactive and moisture-sensitive. It should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) by personnel experienced in handling such reagents.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous xylene.

-

Reagent Addition: Carefully add sodium amide to the xylene with stirring. Heat the mixture to 120-130 °C to form a fine suspension.

-

Substrate Addition: Slowly add 2-ethylpyridine dropwise to the heated suspension.

-

Reaction: Maintain the reaction mixture at 125-130 °C for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

Quenching: After the reaction is complete, cool the mixture to below 100 °C and cautiously add water to hydrolyze the sodium salt of the product and quench any unreacted sodium amide.

-

Workup: Separate the organic layer, and extract the aqueous layer with xylene or another suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield 2-amino-6-ethylpyridine.

B. Modern Synthetic Approaches

While the Chichibabin reaction is historically significant, its harsh conditions and the use of hazardous reagents have led to the development of alternative methods.

1. Modified Chichibabin Reaction with NaH-Iodide Composite:

A more recent and user-friendly modification of the Chichibabin reaction utilizes a composite of sodium hydride (NaH) and an iodide salt (e.g., LiI or NaI).[11] This system enhances the basicity of NaH, allowing the amination to proceed under milder conditions.

Experimental Protocol (General Procedure): [11][12]

-

Setup: To a sealed tube under a nitrogen atmosphere, add 2-ethylpyridine, sodium hydride, and lithium iodide in an appropriate solvent such as THF.

-

Amine Addition: Add the amine nucleophile (in this case, ammonia or an ammonia equivalent).

-

Reaction: Seal the tube and heat the reaction mixture at a temperature significantly lower than the classical Chichibabin reaction (e.g., 85 °C) for several hours.

-

Workup: After cooling, quench the reaction with ice-cold water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography.

Caption: Workflow for the modified Chichibabin synthesis.

2. Catalytic Amination of Halopyridines:

A versatile and widely used modern approach involves the palladium-catalyzed amination of a corresponding halopyridine. This method, often referred to as the Buchwald-Hartwig amination, offers a milder and more functional-group-tolerant alternative to the Chichibabin reaction. The synthesis would start from 2-chloro-6-ethylpyridine or 2-bromo-6-ethylpyridine and react it with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand.

III. Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-amino-6-ethylpyridine is essential for its application in research and development.

Table 1: Physicochemical Properties of 2-Amino-6-ethylpyridine

| Property | Value | Source(s) |

| CAS Number | 21717-29-3 | [13][14][15] |

| Molecular Formula | C₇H₁₀N₂ | [13][14][15] |

| Molecular Weight | 122.17 g/mol | [15] |

| Appearance | Clear, colorless liquid | [13] |

| Purity | ≥95% - 97% | [13][15] |

| Refractive Index (@ 20°C) | 1.5655 - 1.5705 | [13] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and three distinct aromatic protons on the pyridine ring, in addition to a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of both the amino and ethyl groups.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be indicative of the substitution pattern.

-

FTIR: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the ethyl group and the aromatic ring, and characteristic ring stretching vibrations of the pyridine nucleus.[9][18]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (122.17 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the ethyl group.

IV. Applications in Drug Discovery and Medicinal Chemistry

2-Aminopyridine and its derivatives are recognized as "unsung heroes" in drug discovery.[19] They serve as versatile building blocks for the synthesis of a wide range of pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, and their capacity for further functionalization.[20][21][22]

While specific applications of 2-amino-6-ethylpyridine are not as extensively documented as its methyl analog, its structural similarity suggests its utility as a key intermediate in the synthesis of various biologically active molecules. The ethyl group can influence the lipophilicity and metabolic stability of a drug candidate, making it a valuable modification in lead optimization.

Derivatives of 2-aminopyridines have been investigated for a broad spectrum of therapeutic areas, including:

-

Anticancer Agents: The aminopyridine scaffold is found in several kinase inhibitors and other anticancer drugs.[23]

-

Antibacterial and Antiviral Agents: The unique electronic and hydrogen-bonding properties of aminopyridines make them attractive for the design of novel antimicrobial agents.

-

Central Nervous System (CNS) Disorders: Aminopyridine derivatives have been explored for their potential in treating various neurological conditions.

The 2-amino-6-ethylpyridine moiety can be incorporated into larger molecules to fine-tune their pharmacological properties, making it a valuable tool for medicinal chemists.

V. Conclusion

2-Amino-6-ethylpyridine, a derivative of the historically significant Chichibabin reaction, continues to be a relevant and valuable building block in modern organic synthesis and drug discovery. While its direct discovery is intertwined with the broader exploration of aminopyridine chemistry, its synthesis has been refined over the years, moving from harsh classical methods to more controlled and versatile catalytic approaches. Its physicochemical properties and the potential for diverse chemical transformations make it a valuable intermediate for the development of novel pharmaceuticals and functional materials. As the demand for new and effective therapeutic agents grows, the utility of versatile scaffolds like 2-amino-6-ethylpyridine is likely to expand, solidifying its place in the repertoire of synthetic and medicinal chemists.

VI. References

[11] Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Retrieved from --INVALID-LINK-- [3] Wikipedia. (n.d.). Chichibabin reaction. Retrieved from --INVALID-LINK-- [6] Chichibabin reaction. (n.d.). Retrieved from --INVALID-LINK-- [4] Grokipedia. (n.d.). Chichibabin reaction. Retrieved from --INVALID-LINK-- [24] Pang, J. H., Kaga, A., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 178-193. Chichibabin Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 495-496). Cambridge University Press. [7] Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction. Retrieved from --INVALID-LINK-- [5] Slideshare. (n.d.). Chichibabin Reaction. Retrieved from --INVALID-LINK-- [16] ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum. Retrieved from --INVALID-LINK-- [9] Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. Retrieved from --INVALID-LINK-- [13] Thermo Fisher Scientific. (n.d.). 2-Amino-6-ethylpyridine, 97%. Retrieved from --INVALID-LINK-- [8] Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines. Retrieved from --INVALID-LINK-- [12] ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Retrieved from --INVALID-LINK-- [1] Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Retrieved from --INVALID-LINK-- [25] Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Retrieved from --INVALID-LINK-- Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from --INVALID-LINK-- [18] Al-Otaibi, J. S. (2015). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Retrieved from --INVALID-LINK-- [26] PubMed. (2020, April 1). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from --INVALID-LINK-- [17] ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. Retrieved from --INVALID-LINK-- [20] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-6-methylpyridine in Modern Pharmaceutical Synthesis. Retrieved from --INVALID-LINK-- [21] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-6-methylpyridine in Modern Pharmaceutical Synthesis. Retrieved from --INVALID-LINK-- [22] ResearchGate. (2016, October 17). A review on the medicinal importance of pyridine derivatives. Retrieved from --INVALID-LINK-- [2] ResearchGate. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from --INVALID-LINK-- [23] PubMed. (2020, April 1). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Retrieved from --INVALID-LINK-- [27] Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from --INVALID-LINK-- [19] Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. [28] ResearchGate. (n.d.). The synthesis of ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates. Retrieved from --INVALID-LINK-- Garg, N. K., et al. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. Retrieved from --INVALID-LINK-- NIST. (n.d.). 2-Aminopyridine. Retrieved from --INVALID-LINK-- Guidechem. (n.d.). How to prepare 2-Amino-6-methylpyridine?. Retrieved from --INVALID-LINK-- [14] Sigma-Aldrich. (n.d.). 2-Amino-6-ethylpyridine. Retrieved from --INVALID-LINK-- [15] Apollo Scientific. (n.d.). 2-Amino-6-ethylpyridine. Retrieved from --INVALID-LINK--

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 4. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 5. Chichibabin Reaction | PPTX [slideshare.net]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-6-ethylpyridine, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. rsc.org [rsc.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 24. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 25. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]

- 26. mdpi.com [mdpi.com]

- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 28. 2-Aminopyridine [webbook.nist.gov]

The Pharmacological Potential of 6-Ethylpyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a foundational heterocyclic structure, is a cornerstone in the design and development of novel therapeutics. Its prevalence is underscored by its presence in a significant portion of FDA-approved drugs.[1] The unique electronic properties and versatile substitution patterns of the pyridine nucleus allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a privileged scaffold in medicinal chemistry. Among the various classes of pyridine-containing compounds, 2-aminopyridines have garnered substantial interest due to their diverse and potent biological activities.[2][3] This guide focuses on a specific, yet underexplored, subclass: 6-Ethylpyridin-2-amine derivatives. By leveraging established principles from the broader family of 2-aminopyridines, we will explore the potential biological activities of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents, providing a technical framework for their synthesis, evaluation, and mechanism of action studies.

Anticipated Biological Activities and Structure-Activity Relationships

While comprehensive studies specifically targeting this compound derivatives are nascent, a wealth of data from structurally related 2-aminopyridines allows for informed predictions regarding their potential biological activities. The introduction of an ethyl group at the 6-position is anticipated to modulate the lipophilicity and steric profile of the molecule, which can significantly influence target engagement and cellular permeability.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on broader classes of pyridine derivatives have revealed key determinants of biological activity. For instance, the nature and position of substituents on the pyridine ring can dramatically impact antiproliferative efficacy.[4] The presence of small alkyl groups, such as the ethyl group in our core structure, can enhance binding to hydrophobic pockets within target proteins. Furthermore, derivatization of the 2-amino group offers a versatile handle for introducing a wide array of functional groups to probe interactions with biological targets and optimize drug-like properties.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Numerous 2-aminopyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][6] It is plausible that this compound derivatives could exhibit similar or enhanced anticancer properties.

Proposed Mechanisms of Anticancer Action

Based on studies of related compounds, potential mechanisms of action for this compound derivatives include:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. It is hypothesized that these derivatives could activate intrinsic or extrinsic apoptotic pathways in cancer cells.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a common strategy to halt cancer cell proliferation. Derivatives may induce arrest at specific checkpoints, such as G2/M, preventing mitotic entry.

-

Inhibition of Key Kinases: Many pyridine-based compounds are known to be kinase inhibitors. It is conceivable that this compound derivatives could target kinases crucial for cancer cell survival and proliferation.

Experimental Workflow for Anticancer Evaluation

A systematic approach is essential for evaluating the anticancer potential of novel this compound derivatives. The following workflow outlines a standard screening cascade.

Caption: A streamlined workflow for the synthesis and anticancer evaluation of this compound derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a primary screening tool for cytotoxicity.[7]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Potential Weapon Against Pathogens

The pyridine scaffold is a common feature in many antimicrobial agents.[8] The structural features of this compound derivatives suggest they could possess antibacterial and antifungal properties.

Anticipated Antimicrobial Mechanisms

Potential mechanisms by which these derivatives may exert antimicrobial effects include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the ethyl group could facilitate interaction with and disruption of the microbial cell membrane.

-

Inhibition of Essential Enzymes: The 2-aminopyridine moiety could act as a pharmacophore to inhibit enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

-

Interference with Biofilm Formation: Many chronic infections are associated with biofilms. These compounds may inhibit the formation or integrity of these protective microbial communities.

Experimental Workflow for Antimicrobial Screening

The following workflow provides a standard procedure for assessing the antimicrobial properties of the synthesized derivatives.

Caption: A standard workflow for the antimicrobial evaluation of novel compounds.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives (dissolved in DMSO)

-

Standard antimicrobial agents (positive controls)

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have been reported to possess anti-inflammatory properties, suggesting that this compound derivatives could also be effective in this regard.[2]

Potential Anti-inflammatory Mechanisms

The anti-inflammatory effects of these compounds could be mediated through:

-

Inhibition of Pro-inflammatory Enzymes: Derivatives may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes.

-

Suppression of Pro-inflammatory Cytokine Production: The compounds might reduce the production of key inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

Modulation of Inflammatory Signaling Pathways: Key signaling pathways like NF-κB and MAPK are central to the inflammatory response. The derivatives could interfere with the activation of these pathways.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

The following workflow outlines a common approach to screen for anti-inflammatory activity in a cell-based model.

Caption: A workflow for investigating the in vitro anti-inflammatory activity of test compounds.

Detailed Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and widely used method to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[10]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well plates

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The synthetic accessibility of this core structure, coupled with the extensive knowledge base on the biological activities of related 2-aminopyridines, provides a solid foundation for further investigation. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Promising lead compounds identified through the screening funnels described in this guide should be advanced to more complex in vitro and in vivo models to validate their therapeutic potential. The insights gained from such studies will be invaluable in guiding the optimization of these derivatives into clinically viable drug candidates.

References

- 1. Antimicrobial evaluation of new synthesized pyridine nucleosides under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity Profile of 6-Ethylpyridin-2-amine

Abstract

6-Ethylpyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its reactivity is governed by a nuanced interplay of electronic effects stemming from the pyridine ring's heteroatom, an exocyclic amino group, and an alkyl substituent. This guide provides a comprehensive analysis of the molecule's electronic structure and its influence on various classes of chemical transformations. We will delve into electrophilic and nucleophilic aromatic substitution, reactions involving the amino moiety, and modern metal-catalyzed cross-coupling strategies. Each section is supported by mechanistic insights, field-proven protocols, and authoritative references to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of this versatile chemical building block.

Introduction: Structural and Electronic Landscape

This compound presents a fascinating case study in heterocyclic reactivity. The molecule's architecture features three key components that dictate its chemical behavior:

-

The Pyridine Nitrogen: As an sp²-hybridized heteroatom, the ring nitrogen exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic system towards electrophilic attack compared to its carbocyclic analogue, aniline.

-

The C2-Amino Group: Conversely, the amino group is a powerful activating substituent. Through resonance (a +M effect), it donates its lone pair of electrons into the π-system, significantly increasing the electron density at the positions ortho (C3) and para (C5) to it.

-

The C6-Ethyl Group: The ethyl group provides a mild electron-donating inductive effect (+I), which slightly enhances the electron density of the ring.

The synergy of these effects makes the C3 and C5 positions the primary sites for electrophilic attack, while the amino group and the ring nitrogen serve as key centers for nucleophilic and coordination chemistry. The parent compound, 2-aminopyridine, has a pKa of 6.86 for the protonation of the ring nitrogen, indicating its moderate basicity.[1][2] The presence of the C6-ethyl group is expected to slightly increase this basicity due to its electron-donating nature.

Key Physicochemical Properties

| Property | Value (for 2-Aminopyridine) | Comments |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| pKa (Conjugate Acid) | ~6.86[1][2][3] | Refers to the protonation of the endocyclic pyridine nitrogen. |

| Appearance | Colorless to white solid[1] | Based on the parent compound, 2-aminopyridine. |

| Solubility | Soluble in water and alcohol[1] | Based on the parent compound, 2-aminopyridine. |

Electrophilic Aromatic Substitution (EAS)

The powerful activating effect of the amino group dominates the regioselectivity of electrophilic aromatic substitution, directing incoming electrophiles primarily to the C5 position, and to a lesser extent, the C3 position. The C6-ethyl group offers some steric hindrance at the C5 position, but this is generally not sufficient to prevent reaction.

Mechanism of Electrophilic Attack

The reaction proceeds via the formation of a resonance-stabilized cationic intermediate (sigma complex). The stability of this intermediate is the determining factor for the reaction's regiochemistry. Attack at C5 allows for a resonance structure where the positive charge is delocalized onto the amino nitrogen, providing significant stabilization.

References

Methodological & Application

Synthesis of 6-Ethylpyridin-2-amine from 2-Vinylpyridine: An Application Note and In-Depth Protocol

Abstract: This application note provides a comprehensive guide for the synthesis of 6-Ethylpyridin-2-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology follows a robust two-step synthetic pathway commencing from the readily available starting material, 2-vinylpyridine. The first step involves the selective catalytic hydrogenation of the vinyl moiety to yield the intermediate, 2-ethylpyridine. The subsequent step achieves the regioselective introduction of an amino group at the C6 position of the pyridine ring via a classic Chichibabin amination. This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and includes critical safety information for handling the reagents and intermediates involved.

Synthetic Strategy and Core Principles

The transformation of 2-vinylpyridine into this compound is efficiently accomplished in two distinct chemical operations:

-

Selective Hydrogenation: The exocyclic carbon-carbon double bond of the vinyl group is selectively reduced to a saturated ethyl group. This requires a catalytic system that can perform this reduction under conditions mild enough to leave the aromatic pyridine ring intact. Raney® Nickel is an exemplary catalyst for this purpose, known for its high activity in hydrogenating aliphatic double bonds at moderate temperatures and pressures.[1][2]

-

Regioselective Amination: An amino group is installed directly onto the pyridine ring of the 2-ethylpyridine intermediate. The Chichibabin reaction, a powerful tool in pyridine chemistry, is employed for this purpose.[3][4] This reaction utilizes sodium amide (NaNH₂) to act as both a potent nucleophile and a base, facilitating amination preferentially at the electron-deficient α-positions (C2 or C6) of the pyridine ring. For 2-ethylpyridine, the reaction proceeds at the unsubstituted C6 position.

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part I: Synthesis of 2-Ethylpyridine via Catalytic Hydrogenation

Principle and Rationale

The key to this initial step is chemoselectivity. While many catalysts can reduce both alkenes and aromatic rings, Raney Nickel allows for the hydrogenation of the vinyl group under conditions that do not affect the pyridine core.[5] Raney Ni is a high-surface-area, sponge-like nickel catalyst that is highly active for the hydrogenation of various functional groups.[2] The reaction is typically performed in an alcohol solvent, such as ethanol, under a positive pressure of hydrogen gas at or near room temperature.

Detailed Experimental Protocol: Hydrogenation

Materials:

-

2-Vinylpyridine (stabilized with an inhibitor), 97%

-

Raney® Nickel (50% slurry in water)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Diatomaceous earth (Celite®)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 5-10% by weight of the substrate) three times with anhydrous ethanol. Decant the ethanol between washes. This removes water and prepares the catalyst for the reaction. Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times.[6]

-

Reactor Setup: To a clean, dry high-pressure reactor vessel, add 2-vinylpyridine (e.g., 10.5 g, 100 mmol).

-

Solvent and Catalyst Addition: Add anhydrous ethanol (100 mL) to the reactor. Under a stream of inert gas, carefully transfer the washed Raney® Nickel slurry to the reactor vessel.

-

Reaction Execution:

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with nitrogen or argon to remove all air.

-

Pressurize the reactor with hydrogen gas to 3-4 bar (approx. 45-60 psi).

-

Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the temperature near room temperature (20-25°C) with cooling if necessary.

-

Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-8 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor multiple times with inert gas.

-

Under an inert atmosphere, carefully open the reactor. Caution: The catalyst is highly pyrophoric. Do not allow it to dry.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Immediately quench the filter cake with plenty of water to render the catalyst non-pyrophoric.

-

The filtrate contains the product, 2-ethylpyridine, in ethanol. The solvent can be removed by rotary evaporation.

-

The crude 2-ethylpyridine can be purified by vacuum distillation if necessary, but is often of sufficient purity (>95%) for the next step.

-

Part II: Synthesis of this compound via Chichibabin Amination

Principle and Rationale

The Chichibabin reaction is a nucleophilic aromatic substitution on an electron-deficient pyridine ring.[4] The reaction mechanism involves the addition of the amide anion (NH₂⁻) from sodium amide to the C6 position of 2-ethylpyridine. This forms a negatively charged sigma-complex. Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like the newly formed amino group) to liberate hydrogen gas.[7] The reaction is driven to completion by the irreversible loss of H₂ gas. High temperatures are required to overcome the activation energy for this transformation on the relatively electron-rich alkylpyridine.[8]

Detailed Experimental Protocol: Amination

Materials:

-

2-Ethylpyridine (from Part I)

-

Sodium amide (NaNH₂), 98%

-

Toluene (anhydrous)

-

Ammonium chloride (saturated aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, reflux condenser, mechanical stirrer, and heating mantle

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Safety First: Sodium amide is extremely reactive with water and moisture, releasing flammable ammonia gas. It is also corrosive.[9] All operations must be conducted in a well-ventilated fume hood under a strictly anhydrous, inert atmosphere.[10]

-

Reactor Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet bubbler, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen or argon.

-

Reagent Charging: To the flask, add anhydrous toluene (e.g., 150 mL for a 50 mmol scale reaction). Carefully add sodium amide (e.g., 2.9 g, 75 mmol, 1.5 equivalents) to the toluene. Caution: Handle NaNH₂ in a glove box or glove bag if possible.

-

Reaction Execution:

-

Begin stirring the suspension and add 2-ethylpyridine (e.g., 5.35 g, 50 mmol, 1.0 equivalent) dropwise via syringe.

-

Heat the reaction mixture to reflux (approx. 110-130°C in toluene) using a heating mantle.[3] The mixture will typically turn dark red or brown.

-

Observe the gas bubbler for the evolution of hydrogen gas. Maintain the reaction at reflux for 6-12 hours, or until H₂ evolution ceases. Monitor the reaction's progress by TLC or GC analysis of quenched aliquots.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.

-

Extremely cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium amide. This is a highly exothermic process that will evolve ammonia gas. Ensure adequate cooling and venting.

-

Once the excess NaNH₂ is destroyed, add more water to dissolve the resulting salts. Transfer the mixture to a separatory funnel.

-

Separate the organic (toluene) layer. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., hexanes) to yield the final product.

-

Data Summary and Characterization

Quantitative Data

| Step | Reaction | Key Reagents | Conditions | Typical Yield |

| 1 | Hydrogenation | 2-Vinylpyridine, Raney® Ni, H₂ | Ethanol, RT, 3-4 bar H₂ | >95% |

| 2 | Amination | 2-Ethylpyridine, Sodium Amide | Toluene, Reflux (110-130°C) | 70-85%[8] |

Yield for Step 2 is based on analogous Chichibabin amination of 2-benzylpyridine.

Characterization of this compound

-

Appearance: Clear, colorless to pale yellow liquid.[11]

-

Molecular Formula: C₇H₁₀N₂

-

Molecular Weight: 122.17 g/mol

-

CAS Number: 21717-29-3[12]

-

Boiling Point: 217-219 °C[13]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.35 (t, 1H), 6.40 (d, 1H), 6.30 (d, 1H), 4.40 (br s, 2H, NH₂), 2.60 (q, 2H, CH₂), 1.25 (t, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 159.0, 158.5, 138.0, 112.0, 105.0, 29.0, 13.0.

-

Mass Spec (EI): m/z 122 (M⁺), 107 (M-CH₃)⁺.

Critical Safety Precautions

-

2-Vinylpyridine: Toxic and a lachrymator. It is prone to polymerization, especially when heated or exposed to light. Always use a sample stabilized with an inhibitor and store refrigerated.[14]

-

Raney® Nickel: Highly pyrophoric when dry. It must be kept wet as a slurry at all times. The catalyst filter cake from hydrogenation should be immediately quenched with water to prevent ignition upon exposure to air.[6]

-

Hydrogen Gas: Extremely flammable. Hydrogenation reactions must be performed in specialized pressure equipment with proper grounding and ventilation, away from ignition sources.

-

Sodium Amide (NaNH₂): Dangerously reactive with water, releasing flammable ammonia and potentially igniting. It is corrosive to skin and eyes. All manipulations must be performed under a strictly inert and anhydrous atmosphere. The quenching process is highly exothermic and must be done with extreme care and adequate cooling.[9][10]

References

- 1. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]

- 2. Raney nickel - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Kinetics of 2-vinylpyridine hydrogenation on a raney nickel catalyst | Sciact - научная деятельность [biblhelper.catalysis.ru]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]

- 9. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sodium amide - Wikipedia [en.wikipedia.org]

- 11. 2-Amino-6-ethylpyridine, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. 2-AMINO-6-ETHYLPYRIDINE | 21717-29-3 [chemicalbook.com]

- 13. 2-AMINO-6-ETHYLPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: High-Yield Synthesis of 6-Ethylpyridin-2-amine

For: Researchers, scientists, and drug development professionals.

Introduction